molecular formula C23H26O4S2 B12524739 (4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate CAS No. 669088-16-8

(4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate

Cat. No.: B12524739
CAS No.: 669088-16-8
M. Wt: 430.6 g/mol
InChI Key: PUZCYXCLZYTXPH-UHFFFAOYSA-M
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Description

(4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a sulfanium group bonded to a butane-1-sulfonate moiety, along with methoxyphenyl and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate typically involves the reaction of diphenyl sulfide with 4-methoxyphenyl sulfonate under specific conditions. The reaction is often carried out in the presence of a strong acid catalyst to facilitate the formation of the sulfanium ion. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanium group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfanium compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate involves its interaction with molecular targets through the sulfanium group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include the modulation of enzyme activities and the alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate: Similar in structure but contains a trifluoromethyl group instead of a methoxyphenyl group.

    Diphenylvinylsulfonium triflate: Contains a vinyl group instead of a butane-1-sulfonate moiety.

Uniqueness

(4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

669088-16-8

Molecular Formula

C23H26O4S2

Molecular Weight

430.6 g/mol

IUPAC Name

butane-1-sulfonate;(4-methoxyphenyl)-diphenylsulfanium

InChI

InChI=1S/C19H17OS.C4H10O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;1-2-3-4-8(5,6)7/h2-15H,1H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1

InChI Key

PUZCYXCLZYTXPH-UHFFFAOYSA-M

Canonical SMILES

CCCCS(=O)(=O)[O-].COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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